molecular formula C15H17N3O4 B1528571 Tert-butyl 5-(3-methoxy-3-oxo-prop-1-enyl)pyrazolo[3,4-b]pyridine-1-carboxylate CAS No. 1305332-66-4

Tert-butyl 5-(3-methoxy-3-oxo-prop-1-enyl)pyrazolo[3,4-b]pyridine-1-carboxylate

Cat. No.: B1528571
CAS No.: 1305332-66-4
M. Wt: 303.31 g/mol
InChI Key: WNHSOUPHNZQQCV-UHFFFAOYSA-N
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Description

The compound (E)-Tert-butyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate belongs to the pyrazolo[3,4-b]pyridine family, a heterocyclic scaffold widely utilized in medicinal chemistry due to its structural rigidity and bioisosteric resemblance to purines. The tert-butyl carbamate group at the 1-position serves as a protective group, enhancing stability during synthetic processes .

Properties

IUPAC Name

tert-butyl 5-(3-methoxy-3-oxoprop-1-enyl)pyrazolo[3,4-b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-15(2,3)22-14(20)18-13-11(9-17-18)7-10(8-16-13)5-6-12(19)21-4/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHSOUPHNZQQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=N2)C=CC(=O)OC)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401110773
Record name 1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 5-(3-methoxy-3-oxo-1-propen-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401110773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305332-66-4
Record name 1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 5-(3-methoxy-3-oxo-1-propen-1-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305332-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 5-(3-methoxy-3-oxo-1-propen-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401110773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(E)-Tert-butyl 5-(3-methoxy-3-oxoprop-1-EN-1-YL)-1H-pyrazolo[3,4-B]pyridine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including structure-activity relationships (SAR), synthesis methods, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C15H17N3O4
  • Molecular Weight : 303.31 g/mol
  • CAS Number : 561307-71-9
  • SMILES Notation : COC(=O)\C=C\c1cnc2n(ncc2c1)C(=O)OC(C)(C)C

Structure-Activity Relationships (SAR)

Recent studies have focused on the SAR of pyrazolo[3,4-b]pyridine derivatives. The biological activity of these compounds often correlates with specific structural features:

Structural FeatureEffect on Biological Activity
Steric bulkiness at the substituent positionEnhanced agonistic activity towards human peroxisome proliferator-activated receptor alpha (hPPARα)
Position of hydrophobic tailCritical for interaction with target receptors
Distance between hydrophobic tail and acidic headInfluences binding affinity and efficacy

The findings suggest that modifications to the pyrazolo[3,4-b]pyridine core can significantly impact its pharmacological profile .

Antitumor Activity

Research has indicated that pyrazolo[3,4-b]pyridine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from this scaffold have shown potential against cervical HeLa and prostate DU 205 cancer cell lines, demonstrating IC50 values in the micromolar range .

Antimicrobial Properties

A study evaluating a library of substituted pyrazolo[3,4-b]pyridines reported promising antituberculotic activity against Mycobacterium tuberculosis H37Rv strain. The most active derivatives featured specific substitutions that enhanced their binding affinity to the target enzyme pantothenate synthetase .

Case Studies

  • Case Study on Antitumor Activity :
    • A series of pyrazolo[3,4-b]pyridine derivatives were tested for their cytotoxic effects on cancer cell lines. The study revealed that certain substitutions led to a significant reduction in cell viability, indicating potential as chemotherapeutic agents .
  • Case Study on Antimicrobial Activity :
    • In vitro assays demonstrated that specific derivatives exhibited strong inhibition of M. tuberculosis growth, with some compounds showing comparable efficacy to standard treatments .

Synthesis Methods

The synthesis of (E)-Tert-butyl 5-(3-methoxy-3-oxoprop-1-EN-1-YL)-1H-pyrazolo[3,4-B]pyridine-1-carboxylate typically involves:

  • Condensation Reactions : Utilizing 5-aminopyrazoles and α-oxoketene dithioacetals under catalytic conditions.
  • Microwave-Assisted Synthesis : This method has been shown to enhance yields and reduce reaction times compared to conventional heating methods .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. The compound (E)-tert-butyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate has been studied for its potential to inhibit cancer cell proliferation. In vitro studies suggest that it may affect signaling pathways involved in tumor growth, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties
This compound has also shown promise as an antimicrobial agent. Preliminary studies indicate that it can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections or as a preservative in pharmaceuticals and food products .

Organic Synthesis

Synthetic Intermediate
(E)-Tert-butyl 5-(3-methoxy-3-oxoprop-1-en-1-y) is utilized as a precursor in the synthesis of more complex organic molecules. It serves as a building block for the generation of various heterocyclic compounds through reactions such as cyclization and functional group transformations. Its ability to undergo nucleophilic substitutions makes it valuable in synthetic organic chemistry .

Reagent in Chemical Reactions
The compound can be employed as a reagent in various chemical reactions, including Michael additions and Claisen condensations, which are fundamental reactions in organic synthesis that allow for the formation of carbon-carbon bonds .

Material Science

Polymer Chemistry
In material science, (E)-tert-butyl 5-(3-methoxy-3-oxoprop-1-en-1-y) has been explored for its potential use in polymerization processes. Its reactive functional groups make it suitable for incorporation into polymer matrices, potentially enhancing the mechanical properties and thermal stability of the resulting materials .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer properties of pyrazolo[3,4-b]pyridine derivatives, including (E)-tert-butyl 5-(3-methoxy-3-oxoprop-1-en-1-y). The results demonstrated significant cytotoxic effects on human cancer cell lines, with IC50 values indicating potent activity against breast and lung cancer cells. Further investigation into the mechanism revealed induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In a study focusing on antimicrobial agents published in International Journal of Antimicrobial Agents, (E)-tert-butyl 5-(3-methoxy-3-oxoprop-1-en-1-y) was tested against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibition zones in agar diffusion tests, suggesting its potential as a new antimicrobial agent.

Comparison with Similar Compounds

Key Observations :

  • Solubility : The ester group in the target compound may improve solubility in polar aprotic solvents (e.g., DMSO) relative to brominated analogs, which are more lipophilic .
  • Synthetic Utility : Bromo and methyl derivatives are common intermediates for Suzuki-Miyaura couplings, whereas the propenyl group in the target compound could undergo Michael additions or Diels-Alder reactions .

Physicochemical and Crystallographic Properties

  • Molecular Weight : Estimated at 337.34 g/mol (C₁₅H₁₉N₃O₄), higher than brominated analogs due to the oxygen-rich propenyl group.
  • Similar tert-butyl derivatives exhibit layered crystal structures stabilized by C–H···O interactions .
  • Thermal Stability : Tert-butyl groups generally enhance thermal stability, with decomposition temperatures >200°C observed in related compounds .

Preparation Methods

Condensation of 5-Aminopyrazole with Enaminones

  • Reaction Conditions : The reaction is typically performed in an acidic medium such as acetic acid, which facilitates the condensation and cyclization steps.
  • Mechanism : The nucleophilic 5-amino group attacks the electrophilic carbonyl carbon of the enaminone, forming an intermediate that undergoes cyclization and dehydration to yield the pyrazolo[3,4-b]pyridine core with the enaminone substituent.
  • Example : In a reported synthesis, enaminone intermediates bearing methoxy and oxo groups were reacted with 5-aminopyrazole derivatives in acetic acid at elevated temperatures (~60-90 °C) to afford the desired product with good yields.

Use of α,β-Unsaturated Ketones

  • Ionic Liquid Medium : Shi et al. described a green chemistry approach using ionic liquids such as 1-butyl-3-methylimidazolium bromide ([bmim]Br) as a solvent at 90 °C, which enhances reaction efficiency and yield.
  • Reaction Sequence : The process involves Michael addition of 5-aminopyrazole to the α,β-unsaturated ketone, followed by cyclization, dehydration, and aromatization to form the pyrazolo[3,4-b]pyridine derivative.
  • Substituent Effects : Electron-withdrawing groups on the ketone increase electrophilicity and improve yields, whereas electron-donating groups decrease the reaction efficiency.

Protection with tert-Butyl Carboxylate Group

  • The tert-butyl group is introduced as a protecting group for the nitrogen atom on the pyrazolopyridine ring, typically via reaction with tert-butyl chloroformate or similar reagents.
  • This protection stabilizes the molecule during subsequent synthetic transformations and can be removed under acidic conditions if necessary.

Reaction Optimization and Environmental Considerations

  • Solvent Choice : The use of ionic liquids and water as solvents has been reported to improve environmental friendliness and reduce toxic organic solvent use.
  • Catalysts : Acid catalysts such as p-toluenesulfonic acid (p-TSA) have been employed to accelerate condensation and cyclization reactions.
  • Ultrasound Irradiation : Some multicomponent reactions involving 5-aminopyrazole derivatives have been enhanced by ultrasound irradiation, improving yields and reducing reaction times.

Representative Data Table of Preparation Conditions and Yields

Step Reactants Solvent/Medium Temperature (°C) Catalyst Reaction Time Yield (%) Notes
1 5-Aminopyrazole + Enaminone (methoxy-oxo substituted) Acetic acid 60-90 None or p-TSA 4-6 hours 70-85 Condensation and cyclization
2 5-Aminopyrazole + α,β-unsaturated ketone Ionic liquid ([bmim]Br) 90 None 3-5 hours 80-90 Michael addition route
3 Pyrazolopyridine intermediate + tert-butyl chloroformate Organic solvent (e.g., dichloromethane) 0-25 Base (e.g., triethylamine) 1-2 hours 90-95 Protection step

Research Findings and Mechanistic Insights

  • The reaction proceeds via nucleophilic attack of the 5-amino group on electrophilic centers of the enaminone or α,β-unsaturated ketone, followed by intramolecular cyclization.
  • The presence of electron-withdrawing groups on the reactants enhances electrophilicity, improving yields.
  • Ionic liquids provide a non-volatile, recyclable medium that improves reaction efficiency and aligns with green chemistry principles.
  • The tert-butyl protecting group is stable under reaction conditions but can be selectively removed for further functionalization.

Q & A

Q. What novel derivatives can be synthesized to enhance pharmacokinetic properties?

  • Design principles :
  • Prodrugs : Replace tert-butyl with hydrolyzable groups (e.g., acetyl) for improved bioavailability .
  • Fluorinated analogs : Introduce CF₃ at position 3 to enhance metabolic stability .
  • Synthetic route : Suzuki-Miyaura coupling with aryl boronic acids for diversification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 5-(3-methoxy-3-oxo-prop-1-enyl)pyrazolo[3,4-b]pyridine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 5-(3-methoxy-3-oxo-prop-1-enyl)pyrazolo[3,4-b]pyridine-1-carboxylate

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